![molecular formula C27H25N5O3S B2400236 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 946378-05-8](/img/structure/B2400236.png)
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
Overview of the Compound
This compound belongs to a class of molecules known as triazole derivatives, which are recognized for their diverse pharmacological activities. The inclusion of indole and methoxyphenyl groups enhances its potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was found to have notable activity against:
Cancer Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon) | 0.67 |
PC-3 (Prostate) | 0.80 |
ACHN (Renal) | 0.87 |
These values indicate that the compound is effective at low concentrations, suggesting a strong anticancer activity .
The proposed mechanism of action involves the inhibition of specific pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth and metastasis.
Key Findings from Molecular Docking Studies
- Target Proteins: The compound shows a high affinity for proteins involved in cell signaling pathways related to cancer.
- Binding Energy: The binding energy values indicate strong interactions with target proteins, which is essential for its efficacy in inhibiting cancer cell growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the molecular structure can significantly impact potency and selectivity.
Notable Modifications
- Indole Substitution: Variations in the indole ring can enhance or reduce cytotoxicity.
- Methoxy Group Positioning: The position of methoxy groups on the phenyl ring influences binding affinity and selectivity towards cancer cells.
Comparative Analysis Table
Modification | Effect on Activity |
---|---|
Indole substitution | Increased cytotoxicity |
Methoxy positioning | Enhanced binding affinity |
Triazole ring variations | Altered mechanism of action |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the thio and acetamide groups. Various methodologies have been reported in literature focusing on optimizing yields and purity. For instance, studies have highlighted the synthesis of related indole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological properties .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example:
- Antifungal Activity : Certain derivatives have demonstrated effectiveness against various Candida species and pathogenic bacteria. Studies have shown that these compounds can inhibit growth effectively compared to standard antifungal agents .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro assays revealed strong inhibition rates, suggesting potential as a lead compound for antibiotic development .
Anticancer Potential
Emerging research has also pointed towards the anticancer potential of this compound. Specific studies have demonstrated that related indole-triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Therapeutic Implications
The diverse biological activities of 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide suggest its potential utility in:
- Antimicrobial Therapy : As a candidate for developing new antibiotics or antifungal agents.
- Cancer Treatment : As a part of combination therapy or as a standalone agent targeting specific cancer types.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-8-4-6-10-21(17)29-25(33)16-36-27-31-30-26(20-15-28-22-11-7-5-9-19(20)22)32(27)23-14-18(34-2)12-13-24(23)35-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLWNJJIBWGLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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